6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline

antiproliferative HL-60 leukemia DNA intercalation

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline is a validated DNA-intercalating probe with confirmed binding affinity (Ki=2.6×10⁶ M⁻¹, fluorimetric titration) and intercalation mode verified by linear flow dichroism. The 4-chlorophenyl substituent at position 6 delivers IC₅₀ values of 0.39 μM (HL-60) and 0.42 μM (A-431)—quantifiably superior to 6-phenyl and 6-(4-methylphenyl) analogs—making it the definitive comparator for SAR studies, QSAR model building, and DNA-targeted screening. Use as positive control in ethidium displacement assays, topoisomerase inhibition studies, or as a potency baseline scaffold for HL-60/A-431 antitumor programs. cLogP 5.36, PSA 30.19 Ų.

Molecular Formula C20H12ClN3
Molecular Weight 329.79
CAS No. 105997-06-6
Cat. No. B2401819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline
CAS105997-06-6
Molecular FormulaC20H12ClN3
Molecular Weight329.79
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)Cl
InChIInChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H
InChIKeyRIWUKOKYYDOJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline (CAS 105997-06-6): Chemical Identity and Core Pharmacological Classification


6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline (CAS 105997-06-6; molecular formula C20H12ClN₃; molecular weight 329.78 g/mol) is a tetracyclic heteroaromatic compound belonging to the benzimidazoquinazoline class [1]. This compound features a planar trinitrogen heteroarene scaffold formed by the fusion of benzimidazole and quinazoline moieties, with a 4-chlorophenyl substituent at the 6-position [2]. The benzimidazo[1,2-c]quinazoline core is recognized as a privileged DNA-intercalating scaffold in medicinal chemistry, with documented antiproliferative activity against human tumor cell lines [3]. The compound is listed by major chemical suppliers including Sigma-Aldrich (AldrichCPR) and Ambinter for research use, with a calculated logP of approximately 5.36, indicating significant lipophilicity [4].

Why 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline Cannot Be Interchanged with Other Benzimidazoquinazolines


Within the benzimidazo[1,2-c]quinazoline class, the nature and position of the aryl/heteroaryl substituent at the 6-position critically modulates both antiproliferative potency and DNA-binding affinity. The 4-chlorophenyl group introduces a specific combination of electron-withdrawing character and hydrophobic bulk that distinguishes this compound from its 6-phenyl and 6-(other-halophenyl) analogs [1]. The chlorine substitution pattern (para vs. ortho or meta) directly influences the molecular geometry of DNA intercalation and the resulting intrinsic binding constant (Ki), as demonstrated by linear flow dichroism and fluorimetric titration studies [2]. Furthermore, substitutions at the 6-position have been shown to produce divergent cytotoxicity profiles across different human tumor cell lines, meaning that in-class compounds cannot be generically substituted without altering target cell line selectivity and potency [3].

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline vs. Closest Structural Analogs


Antiproliferative Activity in HL-60 Leukemia Cells: 6-(4-Chlorophenyl) vs. 6-Phenyl and 6-(4-Methylphenyl) Analogs

In a head-to-head in vitro antiproliferative panel across four human tumor cell lines, the 6-(4-chlorophenyl)-substituted derivative (compound 3 in the Dalla Via et al. 2001 series) exhibited an IC₅₀ of 0.39 μM against HL-60 human promyelocytic leukemia cells. This was more potent than the unsubstituted 6-phenyl analog (compound 1, IC₅₀ = 0.75 μM in the same assay) and the 6-(4-methylphenyl) derivative (compound 2, IC₅₀ = 0.62 μM), demonstrating that para-chloro substitution enhances cytotoxicity relative to both the parent phenyl and the electron-donating 4-methylphenyl substituents in this cell line [1]. Across the broader panel, the rank order of potency in HL-60 cells was compound 3 (4-Cl) > compound 2 (4-CH₃) > compound 1 (H), consistent with the electron-withdrawing character of chlorine contributing to improved antiproliferative effect [2].

antiproliferative HL-60 leukemia DNA intercalation structure-activity relationship

DNA Intercalation Affinity: Quantified Intrinsic Binding Constant (Ki) for 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline vs. 6-Phenyl Analog

Fluorimetric titration experiments performed under identical conditions revealed that 6-(4-chlorophenyl)benzimidazo[1,2-c]quinazoline (compound 3) binds to calf thymus DNA with an intrinsic binding constant Ki = 2.6 × 10⁶ M⁻¹. This represents more than a 2-fold increase in DNA affinity compared to the 6-phenyl analog (compound 1, Ki = 1.1 × 10⁶ M⁻¹) [1]. Linear flow dichroism (LFD) measurements confirmed that both compounds adopt an intercalative binding geometry with the planar chromophore inserting between DNA base pairs. The enhanced affinity of the 4-chlorophenyl derivative is attributed to the combination of increased hydrophobic contacts from the chlorine atom and the electron-withdrawing effect that strengthens π-stacking interactions with the DNA bases [2]. Within the five-compound series (compounds 1–5), compound 3 showed the second-highest Ki value, surpassed only by compound 4 (Ki = 3.0 × 10⁶ M⁻¹), which bears a different alkylamino side chain substitution rather than a 6-aryl modification [3].

DNA binding affinity fluorimetric titration intercalation geometry linear flow dichroism

Differential Cytotoxicity Profile Across Solid Tumor Cell Lines: A-431, HeLa, and MCF-7 Selectivity

When evaluated across a panel of four human tumor cell lines (HL-60, A-431, HeLa, MCF-7), the 6-(4-chlorophenyl) derivative exhibited a distinct selectivity profile compared to its 6-aryl analogs. In A-431 human epidermoid carcinoma cells, compound 3 showed an IC₅₀ of 0.42 μM, outperforming compound 1 (6-phenyl, IC₅₀ = 0.80 μM) and compound 2 (4-CH₃, IC₅₀ = 0.58 μM), consistent with the HL-60 results. In HeLa cervical carcinoma cells, compound 3 (IC₅₀ = 0.51 μM) again surpassed compound 1 (IC₅₀ = 0.95 μM). Notably, in MCF-7 breast cancer cells, the relative advantage of the 4-chlorophenyl substitution diminished: compound 3 (IC₅₀ = 0.55 μM) was only marginally better than compound 2 (IC₅₀ = 0.60 μM), suggesting cell-line-dependent modulation of the chlorine effect [1]. Across all four lines, the potency ranking of 6-aryl substituents followed the order 4-Cl ≥ 4-CH₃ > H, with the magnitude of differentiation being cell-type specific [2].

tumor cell line panel A-431 epidermoid carcinoma HeLa cervical cancer MCF-7 breast cancer selectivity profile

Comparison with Ellipticine Benchmark: 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline Achieves Comparable Potency to a Clinically-Referenced DNA Intercalator

Ellipticine, a naturally occurring alkaloid and well-established DNA intercalator with clinical anticancer activity, served as the positive control in the Dalla Via et al. study. In HL-60 cells, compound 3 (6-(4-chlorophenyl), IC₅₀ = 0.39 μM) demonstrated potency comparable to ellipticine (IC₅₀ = 0.31 μM), with a ratio of only 1.26-fold. Similarly, in A-431 cells, compound 3 (IC₅₀ = 0.42 μM) approached the ellipticine benchmark (IC₅₀ = 0.35 μM). By contrast, the 6-phenyl analog (compound 1) was 2.4-fold less potent than ellipticine in HL-60 cells, requiring a 4-chlorophenyl substitution to approach the reference standard [1]. This benchmark parity is significant because ellipticine's clinical limitations stem from toxicity rather than lack of potency, positioning the benzimidazoquinazoline scaffold, and specifically the 4-chlorophenyl derivative, as a synthetically accessible starting point for developing intercalators with potentially improved therapeutic indices through further side-chain optimization [2].

ellipticine benchmark comparison DNA intercalator reference standard

Intercalation Geometry Confirmation via Linear Flow Dichroism: Distinguishing Intercalation from Groove Binding

Linear flow dichroism (LFD) measurements provided direct evidence that 6-(4-chlorophenyl)benzimidazo[1,2-c]quinazoline (compound 3) binds to DNA via classical intercalation rather than groove binding or external stacking. The LFD spectrum for the compound-DNA complex showed a strongly negative reduced dichroism signal (Δε/ε) at wavelengths corresponding to the chromophore absorption (340–380 nm), with a magnitude consistent with the planar aromatic system being oriented perpendicular to the DNA helix axis—the hallmark of intercalative binding geometry [1]. This binding mode is identical to that observed for ellipticine and for the other compounds in the series (1–5), confirming that the 4-chlorophenyl substitution at the 6-position does not perturb the fundamental intercalation geometry while enhancing binding affinity. The LFD data provide essential mechanistic validation that distinguishes this compound from benzimidazoquinazoline derivatives that may exert cytotoxicity through kinase inhibition or other non-DNA targets [2].

linear flow dichroism intercalation geometry DNA binding mode mechanism of action

Physicochemical Differentiation: Lipophilicity (logP) and Its Implications for Cellular Uptake and Formulation

The calculated partition coefficient (logP) for 6-(4-chlorophenyl)benzimidazo[1,2-c]quinazoline is 5.36, as reported in the Ambinter chemical database [1]. This value places the compound in a lipophilicity range that favors passive membrane permeability while remaining below the threshold (logP > 6) commonly associated with poor aqueous solubility and non-specific membrane partitioning. In the context of the benzimidazoquinazoline class, the 4-chlorophenyl substituent contributes an estimated +0.7 to +0.9 logP units relative to the 6-phenyl analog (estimated logP ≈ 4.5–4.6 for the unsubstituted phenyl derivative), based on the Hansch π constant for aromatic chlorine (π = +0.71) [2]. This increase in lipophilicity correlates with the observed enhancement in both DNA binding affinity and cellular antiproliferative activity, consistent with improved membrane permeation and intracellular accumulation. The polar surface area (PSA) of 30.19 Ų further supports favorable membrane permeability characteristics [3].

lipophilicity logP cellular permeability physicochemical properties drug-likeness

Recommended Research and Industrial Application Scenarios for 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline (CAS 105997-06-6)


DNA Intercalation Mechanistic Studies Requiring a Validated, High-Affinity Benzimidazoquinazoline Probe

Researchers investigating DNA-ligand interactions, intercalation mechanisms, or topoisomerase inhibition can use 6-(4-chlorophenyl)benzimidazo[1,2-c]quinazoline as a validated mechanistic probe. The compound's intercalative binding mode has been confirmed by linear flow dichroism spectroscopy, and its intrinsic binding constant (Ki = 2.6 × 10⁶ M⁻¹) has been quantified by fluorimetric titration, providing a well-characterized reference point for comparative DNA binding studies [1]. This makes it suitable as a positive control in ethidium displacement assays, DNA unwinding experiments, and spectroscopic investigations of ligand-DNA complexes.

Lead Optimization Starting Point for Anticancer Benzimidazoquinazoline Derivatives Targeting Leukemia and Epidermoid Carcinoma

Medicinal chemistry programs focused on HL-60 leukemia or A-431 epidermoid carcinoma can utilize this compound as a starting scaffold for structure-activity relationship (SAR) exploration. With IC₅₀ values of 0.39 μM (HL-60) and 0.42 μM (A-431)—comparable to ellipticine—the 4-chlorophenyl derivative provides a potency baseline that is quantifiably superior to the 6-phenyl and 6-(4-methylphenyl) analogs [2]. The compound's single rotatable bond and defined substitution position offer clear vectors for further derivatization at the benzimidazoquinazoline core to modulate selectivity, solubility, or pharmacokinetic properties.

Chemical Library Screening for DNA-Targeted Antitumor Agents with Defined Physicochemical Properties

Compound library managers building focused screening collections for DNA-targeted antitumor discovery can include this compound as a representative of the benzimidazoquinazoline chemotype with well-characterized drug-likeness parameters. Its calculated logP of 5.36, PSA of 30.19 Ų, and molecular weight of 329.78 g/mol place it within favorable property space for cell permeability, while its documented antiproliferative activity across a panel of four human tumor cell lines provides annotated biological metadata that enhances the value of screening hits [3].

Structure-Activity Relationship Studies on the Role of 6-Aryl Substitution in Benzimidazoquinazoline Pharmacology

Academic and industrial laboratories conducting SAR studies on the benzimidazoquinazoline scaffold can use this compound as a key comparator in systematically evaluating the electronic and steric contributions of the 6-aryl substituent. The direct head-to-head data available against the 6-phenyl (H), 6-(4-methylphenyl) (electron-donating), and 6-(4-chlorophenyl) (electron-withdrawing) analogs provide a defined electronic gradient for QSAR model building and for understanding how para-substitution modulates both DNA binding and cellular activity [4].

Quote Request

Request a Quote for 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.